Cytidylyl-3',5'-adenosine (CpA) is a dinucleoside monophosphate composed of cytosine and adenine ribonucleotides linked by a 3',5'-phosphodiester bond. It is a naturally occurring RNA fragment found in various biological contexts and serves as a substrate for enzymes like ribonucleases [, , , , , , , , , ]. CpA acts as a building block for synthesizing longer RNA molecules and plays a crucial role in studying RNA structure, function, and interactions with other molecules. It also acts as a model system for investigating the physical and chemical properties of nucleic acids [, , , ].
Cytidylyl-3',5'-adenosine can be synthesized through biochemical pathways within cells or produced synthetically in laboratory settings. It is derived from the condensation of cytidine monophosphate and adenosine monophosphate, which are both naturally occurring nucleotides.
This compound is classified as a dinucleotide due to its structure comprising two nucleotide units. It is part of the larger family of cyclic nucleotides, which are crucial in cellular signaling mechanisms.
The synthesis of cytidylyl-3',5'-adenosine can be achieved through several methods:
The chemical synthesis typically requires protecting groups for the hydroxyl functionalities on the ribose sugars to prevent unwanted reactions during coupling. The final product is deprotected to yield active cytidylyl-3',5'-adenosine.
Cytidylyl-3',5'-adenosine has a unique molecular structure characterized by:
The molecular formula for cytidylyl-3',5'-adenosine is C₁₄H₁₈N₄O₈P, with a molecular weight of approximately 367.27 g/mol. Its structural representation reveals that it forms a stable conformation conducive to biological activity.
Cytidylyl-3',5'-adenosine participates in several chemical reactions:
These reactions are often facilitated by specific enzymes that ensure the proper regulation of nucleotide concentrations within cells, impacting numerous signaling pathways.
Cytidylyl-3',5'-adenosine acts primarily as a signaling molecule within cells. It modulates various physiological processes by activating specific receptors that lead to downstream effects on gene expression and metabolic activity.
Research indicates that it influences pathways related to cell proliferation and differentiation, particularly in response to hormonal signals. Its action is often mediated through interactions with cyclic nucleotide phosphodiesterases and kinases.
Cytidylyl-3',5'-adenosine is typically found as a white crystalline powder. It is soluble in water but less soluble in organic solvents, reflecting its polar nature due to the presence of charged phosphate groups.
Its stability is influenced by pH and temperature; it tends to degrade under extreme conditions. The compound exhibits UV absorbance characteristics typical of nucleotides, allowing for quantification using spectrophotometric methods.
Cytidylyl-3',5'-adenosine has several applications in scientific research:
X-ray crystallography revealed that the non-self-complementary dinucleoside monophosphate cytidylyl-3',5'-adenosine (CpA) forms an unexpected parallel-chain double helical dimer when complexed with the acridine dye proflavine. This dimer adopts a right-handed helical twist with an irregular girth, contrasting with the antiparallel orientation typical of Watson-Crick-paired DNA. The asymmetric unit comprises two CpA molecules and two proflavine molecules, with the dinucleotide strands aligned in the same 5'→3' direction. The helix pitch measures 10.4 Å per turn, and base pairs stack at 3.4 Å intervals, creating sites suitable for proflavine intercalation. This arrangement demonstrates that intercalative binding of planar drugs can occur in non-canonical nucleic acid conformations beyond B-form DNA [1] [4].
Table 1: Crystallographic Parameters of CpA-Proflavine Complex
Feature | Value | Structural Significance |
---|---|---|
Helical handedness | Right-handed | Contradicts left-handed Z-DNA conventions |
C1'...C1' separation (A-A) | 10.97 Å | Indicates base pair elongation |
C1'...C1' separation (C-C) | 9.59 Å | Reflects protonation-induced contraction |
Base pair rise | 3.4 Å | Matches intercalation geometry requirements |
Helix pitch per turn | 10.4 Å | Distinct from B-DNA (34 Å) or A-RNA (28 Å) |
The CpA dimer exhibits two distinct non-canonical base pairs with unique hydrogen-bonding topologies:
These interactions deviate from standard Watson-Crick geometry, demonstrating how hydrogen-bonding flexibility enables structural diversity in nucleic acid complexes.
Table 2: Hydrogen-Bonding Metrics in Non-Canonical Base Pairs
Base Pair | H-Bond Donor-Acceptor | Distance (Å) | Edge Involvement | Leontis-Westhof Classification |
---|---|---|---|---|
A-A | N6–H⋯N7 | 2.89 | Hoogsteen/Watson-Crick | trans H/W |
C-C⁺ | N4–H⋯O2 | 2.92 | Watson-Crick/Watson-Crick | cW/W |
N4–H⋯N3 | 2.87 | |||
N3–H⁺⋯N3 | 2.84 | Hoogsteen/Hoogsteen |
The parallel-chain dimer's stability is facilitated by backbone torsion angles confined to energetically favorable ranges. Key conformational features include:
Two proflavine molecules exhibit distinct intercalation modes and dynamic disorder:
The observed disorder provides mechanistic insights into acridine mutagenesis: Intercalation expands the duplex and locally unwinds DNA, inducing frameshift mutations during replication. Proflavine’s ability to stabilize non-Watson-Crick pairs further diversifies its genotoxic potential beyond canonical B-DNA sites [1] [2].
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